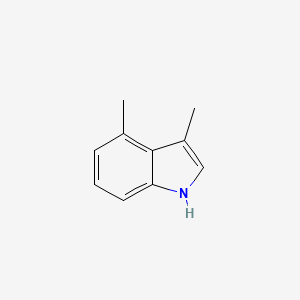
3,4-Dimethylindole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dimethylindole is an organic compound belonging to the indole family, characterized by a benzene ring fused to a pyrrole ring. This compound is notable for its two methyl groups attached at the 3rd and 4th positions of the indole ring. Indole derivatives, including this compound, are significant in various fields due to their biological and chemical properties .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethylindole can be achieved through several methods. One common approach involves the Bartoli reaction, where isopropenylmagnesium bromide reacts with 4-bromo-3-nitrotoluene in tetrahydrofuran at -40°C, yielding 2,4-dimethyl-7-bromoindole . Another method includes the Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone under acidic conditions to form the indole ring .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The Bartoli reaction and Fischer indole synthesis are scaled up with careful control of temperature, pressure, and reactant concentrations to meet industrial demands .
化学反応の分析
Types of Reactions: 3,4-Dimethylindole undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into its corresponding oxides using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like halogens or alkyl groups in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of indole oxides.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indoles with various functional groups.
科学的研究の応用
3,4-Dimethylindole has diverse applications in scientific research:
作用機序
The mechanism of action of 3,4-Dimethylindole involves its interaction with various molecular targets and pathways. It can induce cell cycle arrest, trigger apoptotic cell death, and inhibit specific enzymes like topoisomerase II. These actions are mediated through its ability to form DNA cross-links and interfere with cellular signaling pathways .
類似化合物との比較
- 2,4-Dimethylindole
- 2-Methylindole
- 3-Methylindole
- 4-Methylindole
Comparison: 3,4-Dimethylindole is unique due to the presence of two methyl groups at the 3rd and 4th positions, which influence its reactivity and biological activity.
特性
分子式 |
C10H11N |
|---|---|
分子量 |
145.20 g/mol |
IUPAC名 |
3,4-dimethyl-1H-indole |
InChI |
InChI=1S/C10H11N/c1-7-4-3-5-9-10(7)8(2)6-11-9/h3-6,11H,1-2H3 |
InChIキー |
SEZVAZUWAHPSAE-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=CNC2=CC=C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




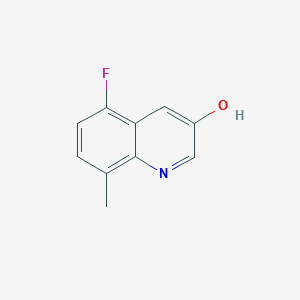

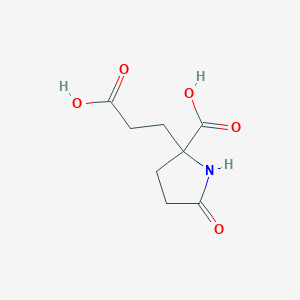
![6-Bromo-1H-imidazo[4,5-b]pyrazine-2-carboxylic Acid](/img/structure/B13677784.png)

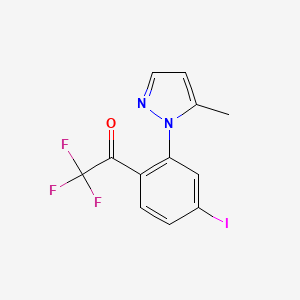
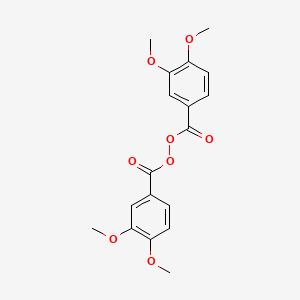
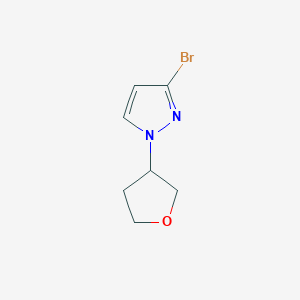
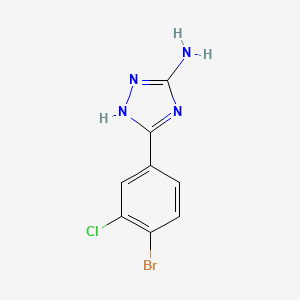
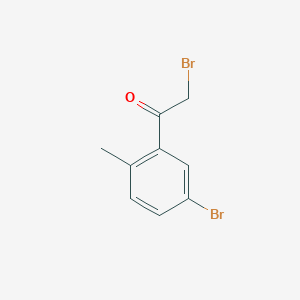
![tert-Butyl 6-bromo-2-oxo-1,2-dihydrospiro[benzo[d][1,3]oxazine-4,4'-piperidine]-1'-carboxylate](/img/structure/B13677813.png)

